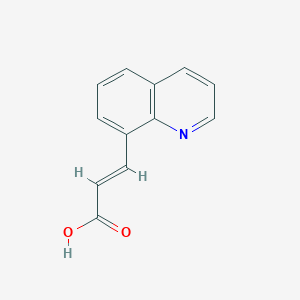

3-Quinolin-8-ylacrylic acid

Descripción general

Descripción

3-Quinolin-8-ylacrylic acid is a unique chemical compound with the empirical formula C12H9NO2 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 3-Quinolin-8-ylacrylic acid is 199.21 . The SMILES string representation is OC(/C=C/C1=CC=CC2=CC=CN=C12)=O , which provides a text representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Quinolin-8-ylacrylic acid is a solid substance . Its empirical formula is C12H9NO2 , and it has a molecular weight of 199.21 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Quinolin-8-ylacrylic acid and its derivatives have shown promise in antimicrobial applications. A study by Chornous et al. (2021) focused on synthesizing new types of acylhydrazones (quinolin-8-yl) of glycolic acid and investigating their antimicrobial activity. This research indicates potential in developing antimicrobial drugs from this class of compounds (Chornous et al., 2021).

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative, was used as a chiral solvating agent for molecular recognition of the enantiomers of acids, detected by NMR or fluorescence spectroscopy. This research by Khanvilkar and Bedekar (2018) suggests applications in quantitative determination and analysis for practical purposes (Khanvilkar & Bedekar, 2018).

Cancer Drug Development

Studies have shown the potential of quinoline derivatives in cancer drug development. Kamath et al. (2016) synthesized indole–quinoline–oxadiazoles with significant roles in combating various types of malignancies, indicating the potential of 3-Quinolin-8-ylacrylic acid derivatives in cancer therapeutics (Kamath, Sunil, & Ajees, 2016).

Fluorescence Sensing of Zn(II)

Derivatives like QZ1 and QZ2, which are fluorescein-based dyes derivatized with 8-aminoquinoline, have been prepared for zinc-binding kinetic properties. Nolan et al. (2005) demonstrated their use in fluorescence sensing of Zn(II) in biological applications (Nolan et al., 2005).

Corrosion Inhibition

Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, a related compound, showed excellent corrosion inhibition properties for mild steel in an acidic medium, as explored by Saliyan and Adhikari (2008). This suggests potential industrial applications for quinoline derivatives in corrosion protection (Saliyan & Adhikari, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-3-quinolin-8-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEIJAGBFCDWPA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281988 | |

| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Quinolin-8-ylacrylic acid | |

CAS RN |

754190-58-4 | |

| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754190-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)

![N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892721.png)

![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)